REACTION_CXSMILES
|
[CH3:1][C:2]1[N:3]=[CH:4][S:5][C:6]=1[CH3:7].CCCCCC.C([Li])CCC.CON(C)[C:22](=[O:24])[CH3:23]>O1CCCC1>[CH3:1][C:2]1[N:3]=[C:4]([C:22](=[O:24])[CH3:23])[S:5][C:6]=1[CH3:7]
|
Name
|
|
Quantity
|
453 mg
|
Type
|
reactant
|
Smiles
|
CC=1N=CSC1C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
2.8 mL
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
454 mg
|
Type
|
reactant
|
Smiles
|
CON(C(C)=O)C
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at −78° C. for 2 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to prepare a solution which
|
Type
|
CUSTOM
|
Details
|
to prepare a solution which
|
Type
|
ADDITION
|
Details
|
was then slowly added over a period of 10 min
|
Duration
|
10 min
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at −78° C. for 2 hr
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The cooling bath was removed
|
Type
|
ADDITION
|
Details
|
an aqueous saturated ammonium chloride solution (10 ml) was added
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 30 min
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
Further, water (10 ml) was added
|
Type
|
EXTRACTION
|
Details
|
the reaction solution was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer was washed with saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was removed
|
Type
|
CUSTOM
|
Details
|
the residue was purified by chromatography on silica gel
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CC=1N=C(SC1C)C(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 609 mg | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 98% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |